11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid

Catalog No.
S1786757
CAS No.
104874-50-2
M.F
C21H28O4
M. Wt
344.451
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic ...

CAS Number

104874-50-2

Product Name

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid

IUPAC Name

(6aS,10aS)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid

Molecular Formula

C21H28O4

Molecular Weight

344.451

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1

InChI Key

YOVRGSHRZRJTLZ-HOTGVXAUSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

Synonyms

(±)-11-nor-9-carboxy-Δ9-Tetrahydrocannabinol

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, commonly referred to as 11-nor-9-carboxy-delta-9-tetrahydrocannabinol or THC-COOH, is a significant metabolite of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. It is characterized by the molecular formula C21H28O4 and a molecular weight of approximately 344.44 g/mol . Unlike its parent compound, THC-COOH is non-psychoactive and is primarily recognized for its role as a biomarker in drug testing, particularly in forensic and clinical settings. It is the most abundant cannabinoid found in bodily fluids following cannabis consumption, making it an important indicator of exposure to cannabis .

The metabolic pathway of THC-COOH begins with the conversion of THC into 11-hydroxy-delta-9-tetrahydrocannabinol, which subsequently undergoes oxidation to form 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid. This transformation involves hydroxylation followed by carboxylation reactions . Notably, THC-COOH does not exhibit significant psychoactive properties but retains some biological activity, particularly in inhibiting certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation pathways .

The synthesis of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid can be achieved through several methods:

  • Metabolic Conversion: The primary method involves the metabolic conversion of delta-9-tetrahydrocannabinol via hydroxylation followed by oxidation.
  • Chemical Synthesis: Laboratory synthesis can also be performed using organic chemistry techniques that involve the functionalization of cannabinoids or related compounds to yield THC-COOH directly.

These methods allow for both natural extraction from cannabis and synthetic production for research and clinical applications .

THC-COOH has several applications:

  • Forensic Testing: It serves as a critical marker for cannabis consumption in urine and meconium tests, indicating in utero exposure to cannabis up to five months before birth .
  • Clinical Research: Its non-psychoactive nature makes it suitable for studies exploring cannabinoid effects without the confounding psychoactive effects of delta-9-tetrahydrocannabinol.
  • Pharmacological Studies: Investigations into its anti-inflammatory and analgesic properties contribute to understanding cannabinoid interactions in therapeutic contexts .

Studies have shown that THC-COOH interacts with various biological systems:

  • P-glycoprotein Transporter: It acts as a substrate for this transporter, influencing drug absorption and resistance mechanisms in cancer therapy .
  • Enzyme Inhibition: THC-COOH inhibits cyclooxygenase and lipoxygenase, which are critical in inflammatory responses, suggesting potential therapeutic benefits in managing pain and inflammation .

Several compounds are structurally or functionally similar to 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid:

Compound NameDescription
Delta-9-TetrahydrocannabinolThe primary psychoactive component of cannabis; precursor to THC-COOH.
11-Hydroxy-delta-9-tetrahydrocannabinolAn active metabolite of delta-9-tetrahydrocannabinol; exhibits psychoactive effects.
CannabidiolA non-psychoactive cannabinoid with various therapeutic potentials; structurally distinct.
TetrahydrocannabivarinA cannabinoid that may have unique therapeutic properties; less studied than other cannabinoids.

The uniqueness of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid lies in its role as a stable metabolite that serves as an indicator of cannabis use without exhibiting psychoactive effects, thereby providing a valuable tool for both clinical and forensic applications .

XLogP3

6.3

Wikipedia

(6aS,10aS)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylic acid

Dates

Modify: 2023-08-15
1.Bland, T.M.,Haining, R.L.,Tracy, T.S., et al. CYP2C-catalyzed Δ9-tetrahydrocannabinol metabolism: Kinetics, pharmacogenetics and interaction with phenytoin. Biochem. Pharmacol. 70(7), 1096-1103 (2005).

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